molecular formula C27H31N5 B12203302 5-Tert-butyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12203302
M. Wt: 425.6 g/mol
InChI Key: NUPZBNQZDZNVDF-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, phenyl, and piperazinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 5-Tert-butyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the piperazinyl group: This is typically done through nucleophilic substitution reactions using piperazine derivatives.

    Final functionalization: The phenyl and methylphenyl groups are introduced through further substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-Tert-butyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halides or sulfonates.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of specific bonds and formation of new products.

Scientific Research Applications

5-Tert-butyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a ligand for various biological targets.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

5-Tert-butyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical behavior and biological activity.

Properties

Molecular Formula

C27H31N5

Molecular Weight

425.6 g/mol

IUPAC Name

5-tert-butyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H31N5/c1-20-10-12-22(13-11-20)30-14-16-31(17-15-30)25-18-24(27(2,3)4)29-26-23(19-28-32(25)26)21-8-6-5-7-9-21/h5-13,18-19H,14-17H2,1-4H3

InChI Key

NUPZBNQZDZNVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C(C)(C)C

Origin of Product

United States

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